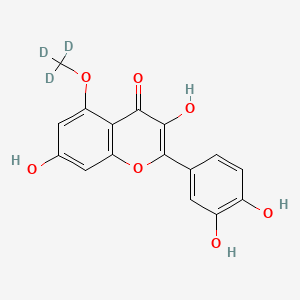
Azaleatin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azaleatin-d3 is a deuterated form of azaleatin, an O-methylated flavonol, which is a type of flavonoid. Flavonoids are a class of plant secondary metabolites known for their diverse beneficial effects on human health. Azaleatin was first isolated from the flowers of Rhododendron mucronatum in 1956 and has since been found in various other plant species . The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and biological effects of azaleatin due to its enhanced stability and traceability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azaleatin-d3 typically involves the deuteration of azaleatin. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at specific positions on the azaleatin molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to facilitate the deuteration reaction. The starting material, azaleatin, is dissolved in a suitable solvent, and deuterium gas is introduced under controlled temperature and pressure conditions. The reaction mixture is then purified using chromatographic techniques to isolate the deuterated product.
化学反応の分析
Types of Reactions
Azaleatin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonol.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) and sulfuric acid (H2SO4) are employed for acetylation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Acetylated flavonols and other substituted derivatives.
科学的研究の応用
Azaleatin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of flavonoids in plants and animals.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Utilized in the development of dietary supplements and functional foods due to its health benefits.
作用機序
The mechanism of action of Azaleatin-d3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibits enzymes such as xanthine oxidase and β-glucuronidase, which are involved in oxidative stress and inflammation.
Signal Transduction: Modulates signaling pathways related to inflammation, apoptosis, and cell proliferation.
類似化合物との比較
Azaleatin-d3 is compared with other similar flavonoids, highlighting its uniqueness:
Quercetin: Both azaleatin and quercetin are flavonols, but azaleatin has an additional methoxy group, which enhances its stability and bioavailability.
Isorhamnetin: Similar to azaleatin, isorhamnetin is an O-methylated flavonol, but it differs in the position of the methoxy group.
Kaempferol: Another flavonol with similar antioxidant properties but lacks the methoxy group present in azaleatin.
List of Similar Compounds
- Quercetin
- Isorhamnetin
- Kaempferol
- Luteolin
- Cinaroside
This compound stands out due to its enhanced stability and traceability, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C16H12O7 |
|---|---|
分子量 |
319.28 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3/i1D3 |
InChIキー |
RJBAXROZAXAEEM-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O |
正規SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
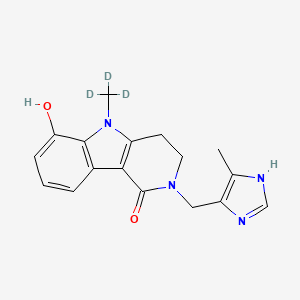
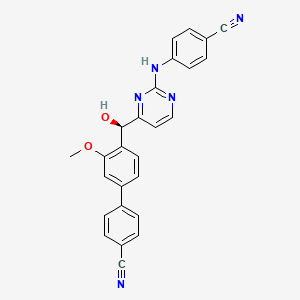
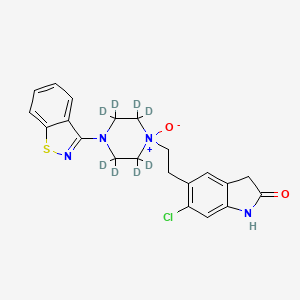
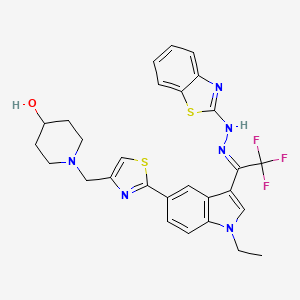
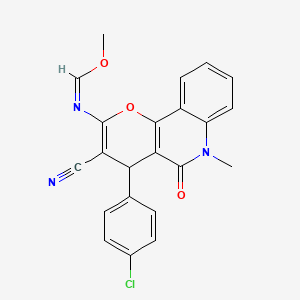
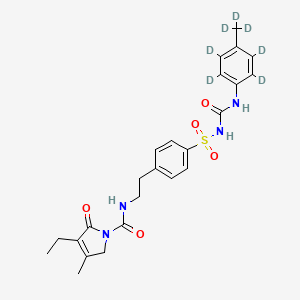


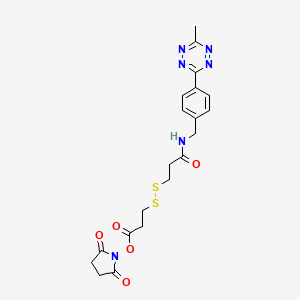


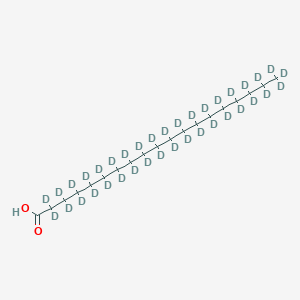
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
